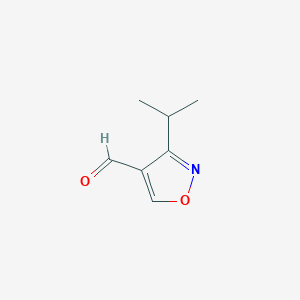
2-Azidopyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azidopyridine-3-carbonitrile: is a heterocyclic organic compound that contains both an azide group and a nitrile group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidopyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with azide sources under specific conditions. For example, the reaction of 2-chloropyridine-3-carbonitrile with sodium azide in the presence of a suitable solvent can yield this compound . Another method involves the use of iron (III) phosphate as a green and reusable catalyst for the synthesis of 4,6-disubstituted 2-aminopyridine-3-carbonitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Azidopyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form triazole derivatives.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF) or acetonitrile, and appropriate catalysts.
Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like toluene or dichloromethane.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Major Products Formed:
- Substituted pyridine derivatives
- Triazole derivatives
- Aminopyridine derivatives
科学研究应用
2-Azidopyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antitubercular agents.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and coordination complexes.
Chemical Biology: It serves as a precursor for the synthesis of molecular probes and bioorthogonal reagents used in chemical biology research.
作用机制
The mechanism of action of 2-Azidopyridine-3-carbonitrile involves its reactivity with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in the design of molecular probes and drug candidates. The nitrile group can also interact with biological targets, potentially inhibiting specific enzymes or receptors .
相似化合物的比较
2-Aminopyridine-3-carbonitrile: Contains an amino group instead of an azide group.
2-Chloropyridine-3-carbonitrile: Contains a chlorine atom instead of an azide group.
2-Azidopyridine: Lacks the nitrile group present in 2-Azidopyridine-3-carbonitrile.
Uniqueness: this compound is unique due to the presence of both azide and nitrile functional groups on the pyridine ring
属性
IUPAC Name |
2-azidopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5/c7-4-5-2-1-3-9-6(5)10-11-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLUSCPTNHMATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=[N+]=[N-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2680258.png)
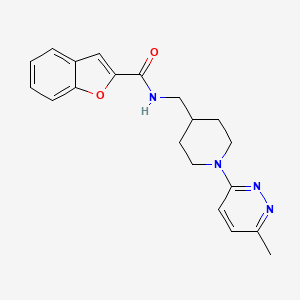

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
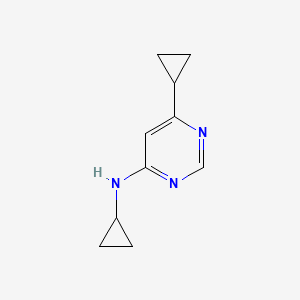
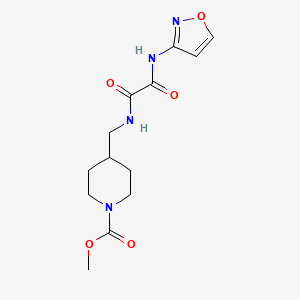
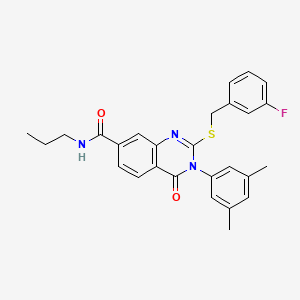
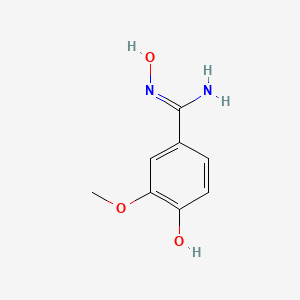
![2-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2680272.png)
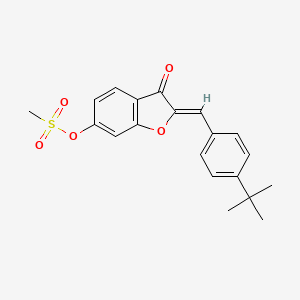
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)

